molecular formula C14H23Cl2N3 B2516669 3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine CAS No. 1322604-33-0

3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine

Cat. No.: B2516669
CAS No.: 1322604-33-0
M. Wt: 304.26
InChI Key: CMINQPIPHSLESG-UHFFFAOYSA-N
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Description

3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine is a compound belonging to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine typically involves the formation of the benzodiazole ring followed by the introduction of the propan-1-amine side chain. One common method involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions to form the benzodiazole core. The propan-1-amine side chain can then be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the benzodiazole ring.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the benzodiazole ring or the propan-1-amine side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while substitution reactions can introduce various functional groups onto the benzodiazole ring or the propan-1-amine side chain.

Scientific Research Applications

3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine involves its interaction with specific molecular targets in biological systems. This can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole derivatives: Compounds with similar benzodiazole cores but different side chains.

    Imidazole derivatives: Compounds with imidazole rings fused to other aromatic systems.

    Propan-1-amine derivatives: Compounds with similar propan-1-amine side chains but different aromatic cores.

Uniqueness

3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine is unique due to the specific combination of the benzodiazole core and the propan-1-amine side chain. This unique structure can impart specific properties and activities that are not observed in other similar compounds, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-[1-(2-methylpropyl)benzimidazol-2-yl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-11(2)10-17-13-7-4-3-6-12(13)16-14(17)8-5-9-15/h3-4,6-7,11H,5,8-10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHYXZGHCNCEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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